Cas no 1105205-08-0 (4-N-(4-methoxyphenyl)-6-N,6-N-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine)
![4-N-(4-methoxyphenyl)-6-N,6-N-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine structure](https://www.kuujia.com/scimg/cas/1105205-08-0x500.png)
4-N-(4-methoxyphenyl)-6-N,6-N-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Chemical and Physical Properties
Names and Identifiers
-
- 4-N-(4-methoxyphenyl)-6-N,6-N-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(4-methoxyphenyl)-N6,N6-dimethyl-
- AKOS005655384
- F5325-0177
- 1105205-08-0
- N4-(4-methoxyphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- CCG-330023
-
- Inchi: 1S/C14H16N6O/c1-20(2)14-17-12(11-8-15-19-13(11)18-14)16-9-4-6-10(21-3)7-5-9/h4-8H,1-3H3,(H2,15,16,17,18,19)
- InChI Key: PRMVAVXZEZUYMH-UHFFFAOYSA-N
- SMILES: C1(N(C)C)=NC(NC2=CC=C(OC)C=C2)=C2C=NNC2=N1
Computed Properties
- Exact Mass: 284.13855916g/mol
- Monoisotopic Mass: 284.13855916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 333
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 79Ų
Experimental Properties
- Density: 1.356±0.06 g/cm3(Predicted)
- Boiling Point: 536.6±60.0 °C(Predicted)
- pka: 12.45±0.10(Predicted)
4-N-(4-methoxyphenyl)-6-N,6-N-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5325-0177-1mg |
N4-(4-methoxyphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
1105205-08-0 | 90%+ | 1mg |
$54.0 | 2023-05-21 |
4-N-(4-methoxyphenyl)-6-N,6-N-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Related Literature
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
Additional information on 4-N-(4-methoxyphenyl)-6-N,6-N-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
4-N-(4-Methoxyphenyl)-6-N,6-N-Dimethyl-1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine: A Comprehensive Overview
4-N-(4-Methoxyphenyl)-6-N,6-N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS No. 1105205-08-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the methoxyphenyl and dimethyl substituents, contribute to its pharmacological properties and make it a promising candidate for various drug development initiatives.
The chemical structure of 4-N-(4-Methoxyphenyl)-6-N,6-N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is characterized by a central pyrazolo[3,4-d]pyrimidine core with specific functional groups attached. The presence of the methoxyphenyl group at the 4-position and the dimethyl groups at the 6-position imparts unique electronic and steric properties to the molecule. These features are crucial for its interactions with biological targets and its potential as a therapeutic agent.
In recent years, extensive research has been conducted to explore the biological activities and potential applications of pyrazolo[3,4-d]pyrimidines. One of the key areas of interest is their ability to modulate various signaling pathways involved in disease processes. For instance, studies have shown that compounds like 4-N-(4-Methoxyphenyl)-6-N,6-N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can act as potent inhibitors of specific kinases, which are enzymes that play critical roles in cellular signaling and regulation.
Kinase inhibitors have become an important class of drugs in modern medicine, particularly in the treatment of cancer and inflammatory diseases. The selective inhibition of kinases can lead to the suppression of abnormal cell growth and inflammation, making these compounds valuable therapeutic agents. Research on 4-N-(4-Methoxyphenyl)-6-N,6-N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has demonstrated its potential as a kinase inhibitor with high selectivity and potency.
Beyond kinase inhibition, pyrazolo[3,4-d]pyrimidines have also been investigated for their anti-inflammatory properties. Inflammatory diseases such as arthritis and asthma involve the overproduction of pro-inflammatory cytokines and other mediators. Compounds like 4-N-(4-Methoxyphenyl)-6-N,6-N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine have shown promise in reducing inflammation by modulating the production and activity of these mediators.
The development of new drugs often involves extensive preclinical studies to evaluate their safety and efficacy. In vitro assays using cell lines and enzyme assays are commonly employed to assess the biological activity of compounds like 4-N-(4-Methoxyphenyl)-6-N,6-N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. These studies help identify potential targets and mechanisms of action. Subsequent in vivo studies using animal models provide further insights into the pharmacokinetics and pharmacodynamics of the compound.
Clinical trials are a critical step in drug development to determine the safety and efficacy of new compounds in human subjects. While clinical data for 4-N-(4-Methoxyphenyl)-6-N,6-N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine may still be limited or under investigation, preclinical results have been encouraging. Early-phase clinical trials are typically designed to evaluate dosing regimens and identify any adverse effects. Positive outcomes from these trials can pave the way for larger-scale studies to confirm therapeutic benefits.
The synthesis of 4-N-(4-Methoxyphenyl)-6-N,6-N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves a series of well-defined chemical reactions that ensure high purity and yield. The synthetic route often starts with the formation of a pyrazole ring followed by functional group modifications to introduce the desired substituents. Advances in synthetic chemistry have made it possible to produce this compound efficiently on both laboratory and industrial scales.
In conclusion, 4-N-(4-Methoxyphenyl)-6-N,6-N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS No. 1105205-08-0) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications in treating various diseases.
1105205-08-0 (4-N-(4-methoxyphenyl)-6-N,6-N-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine) Related Products
- 932215-53-7(2-(cyclohex-1-en-1-yl)ethyl(thiophen-2-yl)methylamine)
- 2229574-64-3(3-Methoxy-4-methylphenyl sulfamate)
- 1202991-33-0(N-2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl-4-oxo-4H-chromene-2-carboxamide)
- 921793-79-5(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1,1'-biphenyl-4-carboxamide)
- 1803570-55-9(1-ethyl-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxamide)
- 16481-54-2(Podophyllotoxin glucoside)
- 1402549-01-2(Methyl 2-Oxo-5,6-dihydro-2H-pyran-3-carboxylate)
- 2198128-67-3(2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone)
- 24029-98-9(2-Methylthiophen-3-amine hydrochloride)
- 1250791-76-4(1-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOL-4-AMINE)




